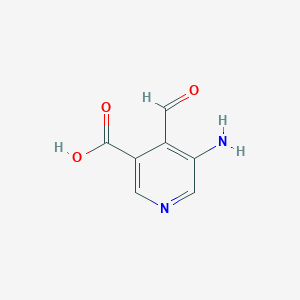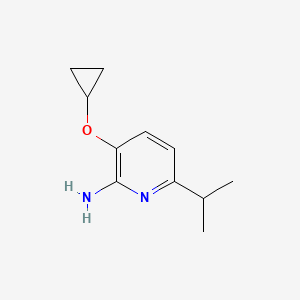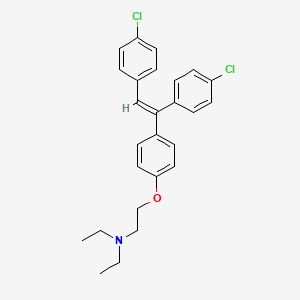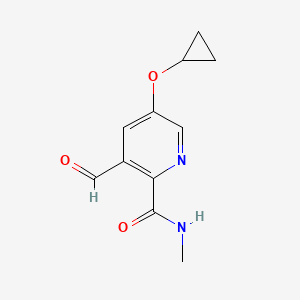
3-Cyclopropoxy-4-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a cyclopropoxy group at the third position and a methoxy group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxybenzonitrile typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzonitrile, which is then subjected to cyclopropanation reactions to introduce the cyclopropoxy group at the third position. The reaction conditions often involve the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: 3-Cyclopropoxy-4-methoxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Methoxybenzonitrile: Lacks the cyclopropoxy group, affecting its reactivity and applications.
3-Cyclopropyl-4-methoxybenzonitrile: Similar structure but with a cyclopropyl group instead of cyclopropoxy, leading to different chemical properties.
Uniqueness: 3-Cyclopropoxy-4-methoxybenzonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI-Schlüssel |
NECOSSHODLUMIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
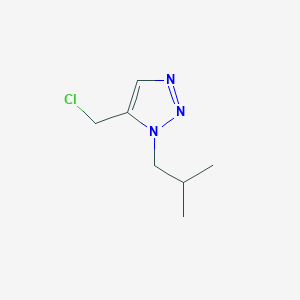


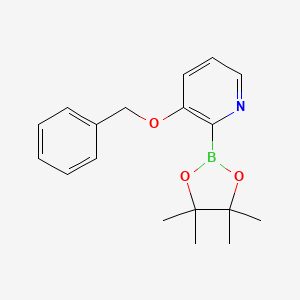


![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
